Hexahydrofarnesyl acetone

Insect toxicity Agrochemical screening Farnesyl derivative comparison

Hexahydrofarnesyl acetone (CAS 16825-16-4), also designated as 6,10,14-trimethylpentadecan-2-one, phytone, or perhydrofarnesyl acetone, is a fully saturated acyclic C18 sesquiterpenoid ketone with molecular formula C18H36O and molecular weight 268.48 g/mol. It is distinguished from its unsaturated analog farnesyl acetone (C18H30O) by complete hydrogenation of the isoprenoid backbone, conferring increased molecular saturation, enhanced oxidative stability, and a distinctly different odor profile described as mild, waxy, fresh, oily, with jasmine and celery nuances.

Molecular Formula C18H36O
Molecular Weight 268.5 g/mol
CAS No. 16825-16-4
Cat. No. B052165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrofarnesyl acetone
CAS16825-16-4
Synonyms(6R,10R)-6,10,14-Trimethylpentadecan-2-one; (6R,10R)-6,10,14-Trimethylpentadecan-2-one;  (R,R)-Phytone;  Phytol Ketone;  Phytone;  Phytone (ketone); 
Molecular FormulaC18H36O
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(=O)C
InChIInChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3
InChIKeyWHWDWIHXSPCOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrofarnesyl Acetone (CAS 16825-16-4) | Saturated C18 Sesquiterpenoid Ketone for Fragrance, Bioactivity, and Industrial Research Procurement


Hexahydrofarnesyl acetone (CAS 16825-16-4), also designated as 6,10,14-trimethylpentadecan-2-one, phytone, or perhydrofarnesyl acetone, is a fully saturated acyclic C18 sesquiterpenoid ketone with molecular formula C18H36O and molecular weight 268.48 g/mol . It is distinguished from its unsaturated analog farnesyl acetone (C18H30O) by complete hydrogenation of the isoprenoid backbone, conferring increased molecular saturation, enhanced oxidative stability, and a distinctly different odor profile described as mild, waxy, fresh, oily, with jasmine and celery nuances [1]. The compound is a naturally occurring constituent of essential oils from species including Impatiens parviflora, Launaea mucronata, and Albizia zygia (up to 33.14% of total volatile oil composition), and is approved for fragrance use under IFRA guidelines at up to 15.0000% in fragrance concentrate [2][3][4].

Hexahydrofarnesyl Acetone (CAS 16825-16-4): Why Farnesyl Acetone, Farnesol, or Other Sesquiterpenoids Cannot Be Simply Substituted


Although hexahydrofarnesyl acetone shares the C15 farnesyl carbon skeleton with related sesquiterpenoids including farnesol (C15H26O), farnesene (C15H24), and farnesyl acetone (C18H30O), critical structural and functional divergences render these compounds non-interchangeable for procurement purposes. Hexahydrofarnesyl acetone is fully saturated (no double bonds), whereas farnesyl acetone retains three sites of unsaturation, resulting in fundamentally different physicochemical parameters including logP (6.9 vs. ~5.0), odor characteristics (mild waxy-jasmine vs. intensely fruity-winey), and significantly differential biological activity profiles [1]. In insect toxicity models, hexahydrofarnesyl acetone exhibits substantially reduced acute lethality relative to farnesyl acetate and farnesyl acetone, while its in vivo mammalian safety profile (non-toxic to ~5000 mg/kg) differs markedly from the documented irritancy potential of farnesol [2][3]. Generic substitution without accounting for these quantifiable differences would invalidate experimental reproducibility and compromise formulation performance.

Hexahydrofarnesyl Acetone (CAS 16825-16-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Hexahydrofarnesyl Acetone Demonstrates Substantially Reduced Insect Toxicity Compared to Farnesyl Acetate in Plutella xylostella Bioassays

In a direct head-to-head 96-hour leaf-dip bioassay evaluating farnesyl derivatives against second-instar Plutella xylostella (diamondback moth) larvae, farnesyl acetate exhibited the highest acute toxicity with an LC50 value of 56.41 mg/L. In contrast, hexahydrofarnesyl acetone demonstrated significantly lower insecticidal activity, ranking among the least toxic compounds tested in the farnesyl derivative series [1]. Farnesyl acetone, the unsaturated structural analog, exhibited intermediate toxicity with an LC50 of 142.87 mg/L .

Insect toxicity Agrochemical screening Farnesyl derivative comparison

Essential Oil Containing Hexahydrofarnesyl Acetone as Major Constituent (33.14%) Demonstrates Non-Toxicity to 5000 mg/kg in Mammalian In Vivo Model

Volatile oil from Albizia zygia, in which hexahydrofarnesyl acetone constitutes 33.14% of the total composition (identified as the single most abundant constituent), was evaluated for acute oral toxicity in an in vivo rodent model. The oil demonstrated non-toxicity to approximately 5000 mg/kg dose, with no mortality or adverse clinical signs observed at this high dose level [1]. This contrasts with farnesol, a closely related unsaturated sesquiterpene alcohol, which is documented to exhibit skin and eye irritation potential at substantially lower exposure concentrations and is subject to more restrictive handling classifications [2].

Mammalian safety Anti-nociceptive In vivo toxicology

Hexahydrofarnesyl Acetone Exhibits Mild Waxy-Jasmine Odor Profile Differentiated from the Intensely Fruity-Winey Character of Farnesyl Acetone

Hexahydrofarnesyl acetone (CAS 502-69-2 / 16825-16-4) is characterized by sensory evaluation data as possessing a mild, waxy, fresh, oily odor with jasmine and celery nuances [1]. In cross-study comparison, farnesyl acetone (CAS 762-29-8, C18H30O) is consistently described as having an intensely sweet, fruity, winey, floral odor with creamy undertones [2]. The saturation of the farnesyl backbone in hexahydrofarnesyl acetone attenuates the intensity and shifts the odor character from fruity-winey to waxy-floral, a quantifiable sensory distinction relevant to fragrance compound selection.

Fragrance formulation Sensory evaluation Odor profile differentiation

Hexahydrofarnesyl Acetone Confers Enhanced Environmental Persistence with Atmospheric Oxidation Half-Life of 0.441 Days Under Standard OH Radical Conditions

Hexahydrofarnesyl acetone (CAS 502-69-2) exhibits an atmospheric oxidation half-life of 0.441 days (approximately 10.6 hours) when exposed to hydroxyl radicals under standard conditions (25°C, 1.5×10^6 OH/cm³, 12-hour daylight) . This calculated half-life is a direct function of its fully saturated molecular structure, which lacks the reactive double bonds present in farnesyl acetone. By class-level inference, unsaturated farnesyl derivatives such as farnesyl acetone, which contain three sites of unsaturation, are expected to undergo significantly more rapid atmospheric oxidation and shorter environmental persistence due to enhanced reactivity with ozone and OH radicals.

Environmental fate Atmospheric chemistry Stability assessment

Hexahydrofarnesyl Acetone (CAS 16825-16-4): Evidence-Based Research and Industrial Application Scenarios


Agrochemical Research: Low-Toxicity Farnesyl Pathway Control Compound

For entomological research involving juvenile hormone analog screening or farnesyl pathway interrogation in lepidopteran species, hexahydrofarnesyl acetone serves as a low-toxicity control or comparator compound. The direct head-to-head data from P. xylostella bioassays demonstrate that hexahydrofarnesyl acetone exhibits substantially reduced acute insecticidal activity compared to farnesyl acetate (LC50 = 56.41 mg/L) and farnesyl acetone (LC50 = 142.87 mg/L) [1]. Researchers requiring a farnesyl backbone-containing compound that does not confound experiments with unintended lethal effects should select hexahydrofarnesyl acetone over the more toxic unsaturated analogs.

Fragrance Formulation: Waxy-Jasmine Base Note for Floral Compositions

Fragrance formulators seeking a mild, waxy, jasmine-celery base note should specifically procure hexahydrofarnesyl acetone (perhydrofarnesyl acetone), not farnesyl acetone. The sensory differentiation is unambiguous: hexahydrofarnesyl acetone delivers a mild, waxy, fresh, oily odor with jasmine and celery nuances, while farnesyl acetone provides an intensely sweet, fruity, winey, floral character [2][3]. IFRA guidelines authorize hexahydrofarnesyl acetone usage up to 15.0000% in fragrance concentrate, providing substantial formulation latitude [4].

Mammalian Pharmacology: Anti-Nociceptive and Anti-Inflammatory Research

For in vivo studies of anti-nociceptive and anti-inflammatory activity, hexahydrofarnesyl acetone-rich volatile oils have demonstrated statistically significant efficacy with favorable safety margins. In Albizia zygia oil (33.14% hexahydrofarnesyl acetone), significant (P < 0.001) suppression of nociceptive afferent fibers was observed in hot plate and formalin-induced pain models, with the oil showing non-toxicity to approximately 5000 mg/kg in rodent assays [5]. This favorable efficacy-to-safety ratio supports the selection of hexahydrofarnesyl acetone as a constituent of interest for natural product pharmacology research.

Environmental Fate Studies: Saturated Sesquiterpenoid Ketone Reference Standard

For atmospheric chemistry and environmental fate investigations, hexahydrofarnesyl acetone provides a reference standard for saturated C18 ketone behavior. Its calculated atmospheric oxidation half-life of 0.441 days (OH radical reaction) offers a quantifiable benchmark against which the reactivity of unsaturated farnesyl derivatives can be compared . This parameter is essential for environmental risk assessment modeling and for understanding the differential atmospheric persistence of saturated versus unsaturated terpenoid ketones.

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